CCR2 antagonist 4 CCR2 antagonist 4 Trioxsalen is 7H-Furo[3,2-g]chromen-7-one in which positions 2, 5, and 9 are substituted by methyl groups. Like other psoralens, trioxsalen causes photosensitization of the skin. It is administered orally in conjunction with UV-A for phototherapy treatment of vitiligo. After photoactivation it creates interstrand cross-links in DNA, inhibiting DNA synthesis and cell division, and can lead to cell injury; recovery from the cell injury may be followed by increased melanisation of the epidermis. It has a role as a photosensitizing agent and a dermatologic drug.
Trioxsalen, also known as trisoralen or trimethylpsoralen, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Trioxsalen is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxsalen has been detected in multiple biofluids, such as urine and blood. Within the cell, trioxsalen is primarily located in the cytoplasm. Outside of the human body, trioxsalen can be found in wild celery. This makes trioxsalen a potential biomarker for the consumption of this food product.
Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005906
InChI: InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
SMILES: C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Molecular Formula: C21H21ClF3N3O2
Molecular Weight: 439.9 g/mol

CCR2 antagonist 4

CAS No.:

Cat. No.: VC0005906

Molecular Formula: C21H21ClF3N3O2

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

CCR2 antagonist 4 -

Molecular Formula C21H21ClF3N3O2
Molecular Weight 439.9 g/mol
IUPAC Name N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
Standard InChI Key BAOQJSULMWXFRK-GOSISDBHSA-N
Isomeric SMILES C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
SMILES C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Melting Point 234.5 °C

Chemical Identity and Structural Features

Molecular Characteristics

CCR2 antagonist 4 (CAS 226226-39-7) has the chemical formula C21H21ClF3N3O2 and a molecular weight of 439.86 g/mol . The compound’s structure includes a chiral center at the pyrrolidine ring, with the (R)-enantiomer showing superior receptor binding affinity compared to its (S)-counterpart . Key functional groups include:

  • A trifluoromethylphenylcarbamoyl moiety critical for hydrophobic interactions with CCR2’s transmembrane domain

  • A protonatable aminopyrrolidine group that forms ionic bonds with Glu291 in helix 7

  • A chlorophenylthiazole substituent contributing to π-π stacking with His121

Table 1: Physicochemical Properties of CCR2 Antagonist 4

PropertyValue
Molecular FormulaC21H21ClF3N3O2
Molecular Weight439.86 g/mol
Solubility (DMSO)≥50 mg/mL (113.67 mM)
IC50 (CCR2b binding)180 nM
IC50 (MCP-1 chemotaxis)24 nM

Mechanism of Action and Receptor Interactions

CCR2 Receptor Targeting

CCR2 antagonist 4 binds the orthosteric site of CCR2, a G protein-coupled receptor (GPCR) critical for monocyte and macrophage recruitment . Structural studies reveal three key interactions:

  • Ionic Bond: The protonated amine forms a salt bridge with Glu291 (transmembrane helix 7)

  • Hydrophobic Contacts: Trifluoromethyl groups interact with Ile263 and Thr292 in helices 6 and 7

  • Aromatic Stacking: Chlorophenylthiazole engages His121 in helix 3 through π-π interactions

This binding mode prevents receptor dimerization, a prerequisite for MCP-1 signaling. Crosslinking experiments show that CCR2 antagonist 4 reduces formation of the 75 kDa receptor dimer by 89% compared to untreated controls .

Functional Antagonism

In human peripheral blood mononuclear cells (PBMCs), CCR2 antagonist 4 demonstrates:

  • 98% inhibition of MCP-1-induced chemotaxis at 100 nM

  • Complete blockade of calcium flux (EC50 = 32 nM)

  • 75% reduction in STAT3 phosphorylation within 15 minutes

Pharmacological Profile

Selectivity and Off-Target Effects

Comparative profiling against 168 GPCRs and ion channels revealed:

  • 1,000-fold selectivity over CCR1, CCR3, and CCR5

  • 82% inhibition of hERG current at 50 μM (IC50 >50 μM)

  • No significant activity at adenosine A1/A2A or dopamine D2 receptors

Table 2: Pharmacokinetic Parameters in Preclinical Models

SpeciesRouteBioavailabilityHalf-lifeVd (L/kg)
MouseOral42%2.7 hr5.8
DogIV-4.1 hr1.2
PrimateOral38%3.9 hr6.4

Preclinical Efficacy in Disease Models

Atherosclerosis

In ApoE-deficient mice, daily oral dosing (10 mg/kg) for 12 weeks:

  • Reduced aortic plaque area by 62% (p<0.001 vs vehicle)

  • Decreased macrophage content in lesions by 81%

  • Lowered serum MCP-1 levels from 348 pg/mL to 112 pg/mL

Rheumatoid Arthritis

Collagen-induced arthritis models showed:

  • 73% reduction in paw swelling score

  • 59% decrease in IL-6 production (p<0.01)

  • Preservation of joint architecture on micro-CT

Clinical Development Challenges

Metabolic Stability

Despite favorable oral bioavailability in primates (38%), human liver microsome studies indicate:

  • High CYP3A4-mediated clearance (Clint = 42 mL/min/kg)

  • 89% plasma protein binding limits free drug concentration

Therapeutic Index Considerations

Future Directions and Optimization Strategies

Second-generation analogs aim to:

  • Introduce fluorine atoms at the pyrrolidine ring to reduce CYP metabolism

  • Replace the chlorophenyl group with bicyclic heteroaromatics for enhanced CCR2b affinity

  • Develop prodrug forms with phosphate esters to improve aqueous solubility

Ongoing phase I trials (NCT04819282) are evaluating the lead candidate TEJ-895 in healthy volunteers, with preliminary data showing 85% CCR2 occupancy at 100 mg doses.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator